molecular formula C10H10BrFO2 B1407435 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde CAS No. 1683547-39-8

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde

Cat. No.: B1407435
CAS No.: 1683547-39-8
M. Wt: 261.09 g/mol
InChI Key: PDNHHRHBJFHMBB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of bromine, fluorine, and an isopropoxy group attached to a benzaldehyde core. This compound is typically a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .

Scientific Research Applications

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 5-Bromo-3-fluoropicolinonitrile
  • 5-Bromo-2-cyano-3-fluoropyridine

Uniqueness

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-3-fluoro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHHRHBJFHMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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